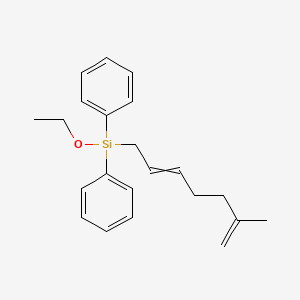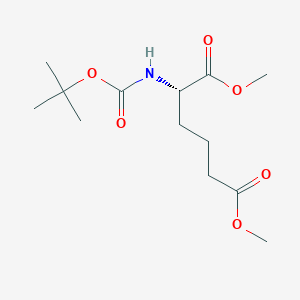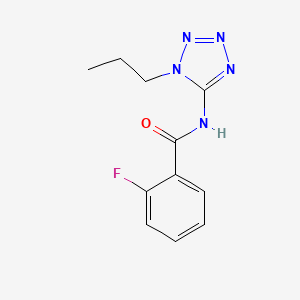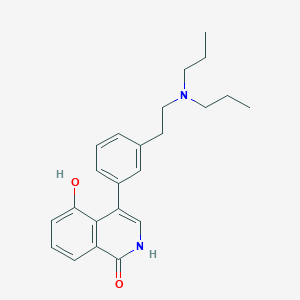![molecular formula C12H24N2O4 B12590943 N-{5-[(tert-Butoxycarbonyl)amino]pentyl}glycine CAS No. 630095-93-1](/img/structure/B12590943.png)
N-{5-[(tert-Butoxycarbonyl)amino]pentyl}glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{5-[(tert-Butoxycarbonyl)amino]pentyl}glycine: is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to an amino acid derivative. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations. This compound is particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-{5-[(tert-Butoxycarbonyl)amino]pentyl}glycine typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), and acetonitrile, under different temperature conditions . For example:
- Stirring a mixture of the amine and Boc2O in water at ambient temperature.
- Heating the mixture in THF at 40°C.
- Using a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets the required specifications for its intended applications .
Analyse Des Réactions Chimiques
Types of Reactions: N-{5-[(tert-Butoxycarbonyl)amino]pentyl}glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Deprotection of the Boc group is typically achieved using trifluoroacetic acid in dichloromethane or HCl in methanol.
Major Products: The major products formed from these reactions include the free amine after Boc deprotection and various oxidized or reduced derivatives depending on the specific reaction conditions .
Applications De Recherche Scientifique
Chemistry: N-{5-[(tert-Butoxycarbonyl)amino]pentyl}glycine is widely used in peptide synthesis as a protected amino acid derivative. It allows for selective deprotection and subsequent coupling reactions to form peptides and other complex molecules .
Biology: In biological research, this compound is used to study protein interactions and enzyme mechanisms. The Boc group provides a means to control the reactivity of the amino group, facilitating the study of specific biochemical pathways .
Medicine: In medicinal chemistry, this compound is used in the synthesis of peptide-based drugs and other therapeutic agents. Its ability to protect the amino group during synthesis is crucial for the development of stable and effective pharmaceuticals .
Industry: The compound is also used in the production of various industrial chemicals and materials. Its role in protecting functional groups during synthesis makes it valuable in the manufacture of polymers, resins, and other advanced materials .
Mécanisme D'action
The mechanism of action of N-{5-[(tert-Butoxycarbonyl)amino]pentyl}glycine primarily involves the protection and deprotection of the amino group. The Boc group is stable under basic conditions but can be selectively removed under acidic conditions. This selective deprotection allows for precise control over the reactivity of the amino group, enabling the synthesis of complex molecules with high specificity .
Comparaison Avec Des Composés Similaires
N-(tert-Butoxycarbonyl)glycine: Another Boc-protected amino acid used in peptide synthesis.
N-(tert-Butoxycarbonyl)-L-lysine methyl ester hydrochloride: A similar compound with a Boc-protected lysine derivative.
N-(tert-Butoxycarbonyl)glycine methyl ester: A methyl ester derivative of Boc-protected glycine.
Uniqueness: N-{5-[(tert-Butoxycarbonyl)amino]pentyl}glycine is unique due to its specific structure, which includes a pentyl chain linking the Boc-protected amino group to the glycine moiety. This structure provides distinct reactivity and properties compared to other Boc-protected amino acids, making it valuable in specialized synthetic applications .
Propriétés
Numéro CAS |
630095-93-1 |
|---|---|
Formule moléculaire |
C12H24N2O4 |
Poids moléculaire |
260.33 g/mol |
Nom IUPAC |
2-[5-[(2-methylpropan-2-yl)oxycarbonylamino]pentylamino]acetic acid |
InChI |
InChI=1S/C12H24N2O4/c1-12(2,3)18-11(17)14-8-6-4-5-7-13-9-10(15)16/h13H,4-9H2,1-3H3,(H,14,17)(H,15,16) |
Clé InChI |
RITREHUHOOKUBX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCCCCNCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-[(2-hydroxyhexadecanoyl)amino]butanoate](/img/structure/B12590862.png)


![7-Phenyl-7-(pyridin-2-yl)bicyclo[2.2.1]hept-5-en-2-one](/img/structure/B12590886.png)

![2-acetamido-N-[2-(4-hydroxyphenyl)ethyl]but-2-enamide](/img/structure/B12590894.png)





![Hydroxy[3-(propan-2-yl)phenyl]acetonitrile](/img/structure/B12590935.png)


